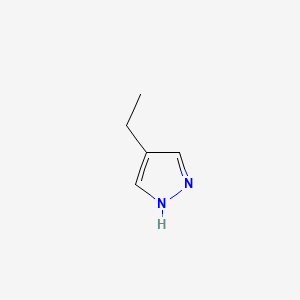
4-etil-1H-pirazolo
Descripción general
Descripción
4-Ethyl-1H-pyrazole is a heterocyclic compound . It is part of the pyrazole family, which are five-membered aromatic rings with two adjacent nitrogen atoms . The pyrazole family is known for its wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Aplicaciones Científicas De Investigación
He realizado una búsqueda y he encontrado varias aplicaciones para los derivados de pirazol, incluido el “4-etil-1H-pirazolo”. A continuación, se presentan algunas aplicaciones únicas categorizadas en secciones detalladas:
Intermediario de síntesis orgánica
“this compound” se utiliza como intermedio en la síntesis orgánica, particularmente en la preparación de derivados del ácido isoxazol-4-carboxílico e isoxazol-3,5-dicarboxamidas .
Actividades agrícolas y farmacéuticas
Las estructuras de pirazol, incluido el “this compound”, desempeñan un papel fundamental en las moléculas pequeñas que exhiben diversas actividades agrícolas y farmacéuticas .
Química medicinal
Los pirazoles están involucrados en la química medicinal y el descubrimiento de fármacos debido a sus diversas actividades biológicas, como agentes antituberculosos, anticancerígenos, antifúngicos, antiinflamatorios, antidepresivos, antibacterianos, antioxidantes, antivirales e inhibidores de la glicosilación de proteínas .
Catálisis
Los protocolos innovadores utilizan estructuras de pirazol como grupos directores y transformadores en la catálisis .
Marcos metal-orgánicos (MOFs)
Los compuestos basados en pirazol se utilizan en la construcción de marcos metal-orgánicos (MOFs), que son materiales cristalinos con propiedades únicas y ajustables .
Desarrollo de fármacos
Se han evaluado derivados específicos de pirazoles por su potencial farmacológico para inhibir ciertas vías relevantes para enfermedades como la fibrosis pulmonar idiopática (FPI) .
Química de coordinación
Los pirazoles se aplican en la química de coordinación debido a su capacidad de actuar como ligandos que se unen a iones metálicos .
Sondas fotofísicas
Se han estudiado para construir sondas fotofísicas ajustables con notables propiedades fisicoquímicas .
Thermo Fisher Scientific - Ethyl 1H-pyrazole-4-carboxylate Fisher Scientific - Ethyl 1H-pyrazole-4-carboxylate Thermo Fisher Scientific - Ethyl 1H-pyrazole-4-carboxylate MDPI - Recent Advances in the Synthesis of Pyrazole Derivatives: A Review MDPI - Chemistry | Free Full-Text | Recent Advances in Synthesis and … IntechOpen - Pyrazole Scaffold: Strategies toward the Synthesis and Their … IJARESM - Design, Synthesis and Pharmacological Evaluation of 1- Phenyl-4,5 … X-Mol - 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks … Springer - Overview on Biological Activities of Pyrazole Derivatives Springer - An Introductory Overview on Applications of Pyrazoles as Transition …
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
4-Ethyl-1H-pyrazole is a derivative of pyrazole, a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit . For instance, some pyrazole derivatives have been found to inhibit key enzymes in biochemical pathways, leading to their antimicrobial, antifungal, and anticancer activities .
Biochemical Pathways
Pyrazole derivatives have been found to affect various biochemical pathways depending on their specific biological activities . For instance, some pyrazole derivatives have been found to inhibit key enzymes in the tricarboxylic acid cycle, leading to their antimicrobial and antifungal activities .
Pharmacokinetics
The molecular weight of 4-ethyl-1h-pyrazole is 1401399 , which suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Result of Action
Pyrazole derivatives have been found to exhibit various biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents
Análisis Bioquímico
Biochemical Properties
4-Ethyl-1H-pyrazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 4-ethyl-1H-pyrazole has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are essential for the metabolism of various endogenous and exogenous compounds . This inhibition can lead to altered metabolic pathways and changes in the bioavailability of drugs and other substances.
Cellular Effects
The effects of 4-ethyl-1H-pyrazole on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4-ethyl-1H-pyrazole can modulate the expression of genes involved in oxidative stress response, leading to changes in the levels of reactive oxygen species (ROS) within cells . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization.
Molecular Mechanism
At the molecular level, 4-ethyl-1H-pyrazole exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, 4-ethyl-1H-pyrazole has been shown to inhibit the activity of alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols . This inhibition occurs through the binding of 4-ethyl-1H-pyrazole to the active site of the enzyme, preventing the substrate from accessing the catalytic site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-ethyl-1H-pyrazole can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to 4-ethyl-1H-pyrazole can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-ethyl-1H-pyrazole vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and enhancing metabolic function . At high doses, 4-ethyl-1H-pyrazole can induce toxic effects, including liver damage and disruption of normal cellular processes . These adverse effects are likely due to the compound’s ability to inhibit key metabolic enzymes and alter cellular homeostasis.
Metabolic Pathways
4-Ethyl-1H-pyrazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and alcohol dehydrogenase, influencing their activity and altering the metabolism of various substrates . This compound can also affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
Within cells and tissues, 4-ethyl-1H-pyrazole is transported and distributed through interactions with specific transporters and binding proteins. For example, this compound can bind to albumin in the bloodstream, facilitating its transport to various tissues . Additionally, 4-ethyl-1H-pyrazole can accumulate in certain cellular compartments, such as the mitochondria, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 4-ethyl-1H-pyrazole is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 4-ethyl-1H-pyrazole has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production.
Propiedades
IUPAC Name |
4-ethyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-2-5-3-6-7-4-5/h3-4H,2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNXHUNMFYXQCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513322 | |
| Record name | 4-Ethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17072-38-7 | |
| Record name | 4-Ethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research paper identifies 4-(9-Borabicyclo[3.3.1]non-9-yl)-3,5-bis(dimethylethyl)-1-ethyl-1H-pyrazole as a significant component of the volatile oil extracted from Fissistigma oldhamii []. This compound represents 21.063% of the total volatile oil, making it the second most abundant compound identified []. While the study focuses on identifying the chemical constituents, the specific biological activities or properties of this compound within the plant or its potential applications are not explored. Further research is needed to understand the role and importance of this compound in Fissistigma oldhamii.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide](/img/structure/B1313374.png)



![(R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione](/img/structure/B1313383.png)







![2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1313399.png)
